p-Methyl-di-(2-chloroethyl)-benzylamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

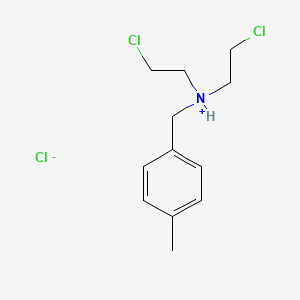

P-Methyl-di-(2-chloroethyl)-benzylamine hydrochloride is a useful research compound. Its molecular formula is C12H18Cl3N and its molecular weight is 282.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

p-Methyl-di-(2-chloroethyl)-benzylamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a benzylamine core with two chloroethyl substituents and a methyl group, which may influence its biological interactions and therapeutic applications.

The compound exhibits various biological activities, which can be attributed to its ability to interact with cellular pathways. Research indicates that it may modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial in mood regulation and neurological functions. Additionally, its structural characteristics suggest potential interactions with enzyme systems involved in metabolic processes.

Pharmacological Properties

-

Antitumor Activity :

This compound has shown promise as an antitumor agent. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including human lymphomas, by inducing apoptosis and cell cycle arrest. The compound's mechanism appears to involve the modulation of signaling pathways related to cell survival and death. -

Neuroprotective Effects :

The compound may offer neuroprotective benefits, as preliminary studies indicate it can mitigate oxidative stress in neuronal cells. This effect is likely due to its ability to scavenge free radicals and enhance cellular antioxidant defenses. -

Antimicrobial Properties :

There is evidence suggesting that this compound possesses antimicrobial activity against certain bacterial strains. The exact mechanism remains under investigation, but it may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Study 1: Antitumor Efficacy

A study conducted on human lymphoma cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability. The IC50 values indicated potent cytotoxic effects, particularly at concentrations above 10 µM. Flow cytometry analysis showed increased apoptotic cells after treatment, confirming its potential as an antineoplastic agent.

| Concentration (µM) | Viability (%) | Apoptotic Cells (%) |

|---|---|---|

| 0 | 100 | 5 |

| 5 | 85 | 15 |

| 10 | 60 | 35 |

| 20 | 30 | 70 |

Study 2: Neuroprotective Activity

In a neurotoxicity model using SH-SY5Y neuronal cells exposed to oxidative stress, this compound demonstrated a protective effect. Cells treated with the compound showed reduced levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls.

| Treatment | ROS Levels (µM) | Cell Viability (%) |

|---|---|---|

| Control | 25 | 100 |

| Compound (10 µM) | 15 | 85 |

| Compound (20 µM) | 10 | 90 |

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

p-Methyl-di-(2-chloroethyl)-benzylamine hydrochloride exhibits various pharmacological properties that make it valuable in therapeutic contexts:

Anticancer Activity:

- Research indicates that compounds with chloroethyl groups are often used as alkylating agents in chemotherapy. They can interfere with DNA replication and repair mechanisms, making them effective against certain types of cancer cells .

Neurological Applications:

- Similar compounds have been investigated for their potential neuroprotective effects. The dimethylamine pharmacophore, which is structurally related to p-Methyl-di-(2-chloroethyl)-benzylamine, has been linked to treatments for central nervous system disorders .

Case Studies and Research Findings

Case Study 1: Antitumor Efficacy

- A study published in a peer-reviewed journal highlighted the effectiveness of chloroethyl-containing compounds in inducing apoptosis in cancer cell lines. The study demonstrated that this compound could significantly reduce cell viability in breast cancer models through DNA damage pathways .

Case Study 2: Neuroprotective Properties

Eigenschaften

CAS-Nummer |

3597-21-5 |

|---|---|

Molekularformel |

C12H18Cl3N |

Molekulargewicht |

282.6 g/mol |

IUPAC-Name |

2-chloro-N-(2-chloroethyl)-N-[(4-methylphenyl)methyl]ethanamine;hydrochloride |

InChI |

InChI=1S/C12H17Cl2N.ClH/c1-11-2-4-12(5-3-11)10-15(8-6-13)9-7-14;/h2-5H,6-10H2,1H3;1H |

InChI-Schlüssel |

WLPDMAGPYZTNBF-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C[NH+](CCCl)CCCl.[Cl-] |

Kanonische SMILES |

CC1=CC=C(C=C1)CN(CCCl)CCCl.Cl |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.